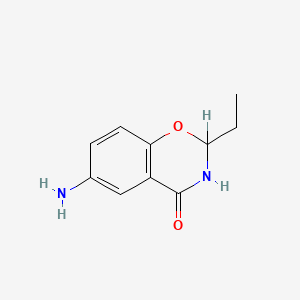
4-Cyano-2,5-difluorobenzylamine
Descripción general
Descripción
4-Cyano-2,5-difluorobenzylamine is an organic compound with the molecular formula C8H6F2N2. It is a derivative of benzonitrile, characterized by the presence of amino and difluoromethyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorobenzylamine typically involves multiple steps. One common method starts with the nitration of 2,5-difluorotoluene to form 2,5-difluoronitrotoluene. This intermediate is then reduced to 2,5-difluoroaniline, which undergoes a Sandmeyer reaction to introduce the cyano group, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of nitrile oxidoreductase enzymes can facilitate the conversion of 2,5-difluorobenzonitrile to this compound under mild conditions, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2,5-difluorobenzylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-Nitromethyl-2,5-difluorobenzonitrile.
Reduction: 4-Aminomethyl-2,5-difluorobenzylamine.
Substitution: This compound derivatives with various substituents replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
4-Cyano-2,5-difluorobenzylamine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2,5-difluorobenzylamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the amino and difluoromethyl groups allows it to form strong interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Difluorobenzonitrile
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluoroaniline
Uniqueness
4-Cyano-2,5-difluorobenzylamine is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2 |
Clave InChI |
NECALKJWFVLEAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C#N)F)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Phenylsulfonyl)ethyl]isopropylamine](/img/structure/B8494296.png)
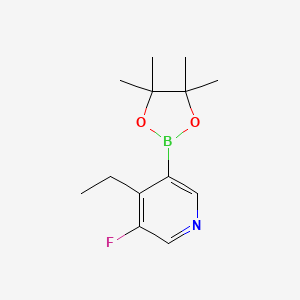

![1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B8494307.png)

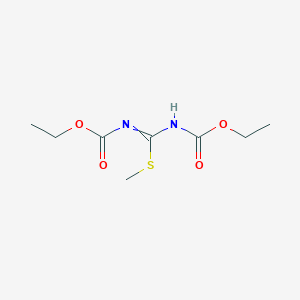
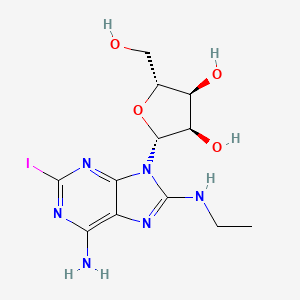
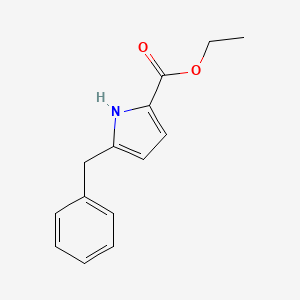
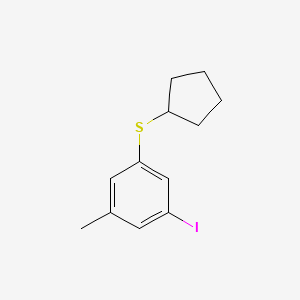
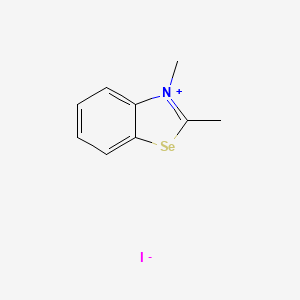
![5-p-Tolyl-3,4-diaza-bicyclo[4.1.0]hepta-2,4-dien-2-ol](/img/structure/B8494393.png)

